molecular formula C17H10N2 B14706316 Benz(3,4)indolo(1,2-a)benzimidazole CAS No. 20620-82-0

Benz(3,4)indolo(1,2-a)benzimidazole

Cat. No.: B14706316
CAS No.: 20620-82-0
M. Wt: 242.27 g/mol
InChI Key: ISINGYZTIIWJRJ-UHFFFAOYSA-N
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Description

Benz(3,4)indolo(1,2-a)benzimidazole is a complex heterocyclic compound that features a fusion of benzene, indole, and benzimidazole rings. This unique structure imparts significant chemical stability and diverse biological activities, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(3,4)indolo(1,2-a)benzimidazole typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzimidazole with indole derivatives under acidic conditions. The reaction often requires a catalyst, such as a Lewis acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve high-throughput synthesis techniques, including continuous flow reactors. These methods ensure consistent product quality and yield while minimizing reaction times and resource consumption .

Chemical Reactions Analysis

Types of Reactions

Benz(3,4)indolo(1,2-a)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit enhanced or modified biological activities .

Scientific Research Applications

Benz(3,4)indolo(1,2-a)benzimidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benz(3,4)indolo(1,2-a)benzimidazole involves its interaction with various molecular targets, including enzymes and DNA. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, its planar structure allows it to intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(3,4)indolo(1,2-a)benzimidazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and allows for diverse functionalization, making it a versatile compound in various research applications .

Properties

CAS No.

20620-82-0

Molecular Formula

C17H10N2

Molecular Weight

242.27 g/mol

IUPAC Name

2,9-diazapentacyclo[9.7.1.02,10.03,8.015,19]nonadeca-1(18),3,5,7,9,11,13,15(19),16-nonaene

InChI

InChI=1S/C17H10N2/c1-2-9-14-13(8-1)18-17-12-7-3-5-11-6-4-10-15(16(11)12)19(14)17/h1-10H

InChI Key

ISINGYZTIIWJRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C4=CC=CC5=C4C3=CC=C5

Origin of Product

United States

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